Tert-Butyl 4-methyl-3-oxopentanoate: Structural Analysis and Synthetic Utility
Tert-Butyl 4-methyl-3-oxopentanoate: Structural Analysis and Synthetic Utility
This is an in-depth technical guide on the molecular structure, synthesis, and applications of Tert-butyl 4-methyl-3-oxopentanoate .
-Keto Ester ScaffoldsExecutive Summary
Tert-butyl 4-methyl-3-oxopentanoate (CAS 94250-54-1), also known as tert-butyl isobutyrylacetate, is a specialized
Its primary utility lies in the synthesis of chiral
Molecular Architecture & Physiochemical Properties[1]
Structural Analysis
The molecule consists of a five-carbon chain functionalized with a ketone at C3 and a tert-butyl ester at C1. The "4-methyl" designation indicates an isopropyl group adjacent to the ketone, introducing significant steric bulk.
| Feature | Description | Impact on Reactivity |
| C3 Carbonyl | Enables keto-enol tautomerism; susceptible to nucleophilic attack and asymmetric reduction. | |
| C2 ( | Highly acidic ( | |
| Steric Bulk | tert-Butyl Ester | Prevents unwanted saponification/transesterification; acid-labile protecting group. |
| Isopropyl Group | C4 Substituent | Directs stereochemistry in reduction reactions; hinders nucleophilic attack at C3. |
Physiochemical Data[2]
-
IUPAC Name: tert-Butyl 4-methyl-3-oxopentanoate
-
CAS Number: 94250-54-1[1]
-
Molecular Formula:
-
Molecular Weight: 186.25 g/mol
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: ~85°C at 1.5 mmHg (Predicted) / ~210°C (Atmospheric)
-
Solubility: Miscible in organic solvents (DCM, THF, EtOAc); insoluble in water.
Synthetic Pathways[1][4][5][6]
The synthesis of tert-butyl 4-methyl-3-oxopentanoate is non-trivial due to the need to prevent self-condensation. The most authoritative laboratory method utilizes Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as an activation scaffold.
Method A: The Meldrum's Acid Route (Recommended)
This protocol avoids the strong bases required for Claisen condensation and proceeds under neutral-to-mildly acidic conditions, preserving the sensitive tert-butyl group.
Mechanism:
-
Acylation: Isobutyryl chloride reacts with Meldrum's acid in the presence of pyridine to form an acylated enol.
-
Alcoholysis/Decarboxylation: Heating the intermediate with tert-butanol induces a retro-Diels-Alder-like fragmentation, releasing acetone and
to yield the target ester.
Protocol:
-
Acylation: Dissolve Meldrum's acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C. Add isobutyryl chloride (1.1 equiv) dropwise. Stir for 1 hour at 0°C, then 1 hour at room temperature. Wash with dilute HCl to remove pyridine. Isolate the acylated intermediate.
-
Esterification: Dissolve the crude intermediate in anhydrous benzene or toluene. Add tert-butanol (excess, ~3-5 equiv). Heat to reflux (80-110°C) for 3-4 hours. Evolution of
gas indicates reaction progress. -
Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
Method B: Claisen Condensation (Enolate Chemistry)
-
Reagents: tert-Butyl acetate, Lithium Diisopropylamide (LDA) or LiHMDS, Isobutyryl chloride.
-
Procedure: Generate the lithium enolate of tert-butyl acetate at -78°C. Cannulate into a solution of isobutyryl chloride (or N-acyl imidazole).
-
Drawback: Higher risk of self-condensation and O-acylation byproducts compared to Method A.
Visualization of Synthesis (Meldrum's Acid Route)
Figure 1: Synthetic workflow via the Meldrum's Acid activation strategy.
Reactivity Profile & Applications
Asymmetric Hydrogenation (Noyori Reduction)
The most critical application of this scaffold is the synthesis of chiral
-
Reaction: Stereoselective reduction of the C3 ketone.
-
Catalyst: Ru(II)-BINAP complexes (Noyori Catalysts).
-
Mechanism: Dynamic Kinetic Resolution (DKR) is possible if the C2 position is substituted, but for the parent molecule, it is a direct enantioselective hydrogenation.
-
Product: tert-Butyl (3R)-3-hydroxy-4-methylpentanoate (or 3S, depending on ligand).
Heterocycle Synthesis
The
-
Pyrimidines: Condensation with amidines or urea (Biginelli reaction variant).
-
Pyrroles: Knorr pyrrole synthesis with
-amino ketones. -
Isoxazoles: Reaction with hydroxylamine.
Case Study: ALK Inhibitor Intermediates
While CAS 94250-54-1 is the unsubstituted parent, its chemistry is perfectly analogous to the advanced intermediate Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (CAS 1256584-74-3), used in the synthesis of Alectinib .
-
Relevance: The "4-methyl-3-oxo" core is preserved to maintain the spatial arrangement required for the drug's binding pocket interaction. The tert-butyl group serves as a robust protecting group that survives the initial coupling steps but is removed under acidic conditions (TFA) to generate the final carboxylic acid or lactam.
Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold.
Experimental Protocol: Noyori Reduction (Representative)
This protocol describes the conversion of the keto-ester to the chiral alcohol, a high-value transformation for drug discovery.
Reagents:
-
Substrate: Tert-butyl 4-methyl-3-oxopentanoate (10 mmol)
-
Catalyst:
(0.1 mol%) -
Solvent: Methanol (degassed)
-
Hydrogen Source:
gas (4 atm)
Steps:
-
Preparation: In a glovebox, charge a stainless steel autoclave with the substrate and degassed methanol.
-
Catalyst Addition: Add the Ru-BINAP catalyst (dissolved in minimal DCM/MeOH).
-
Hydrogenation: Seal the autoclave. Purge with
three times. Pressurize to 4 atm (approx 60 psi). -
Reaction: Stir at 50°C for 12-24 hours.
-
Workup: Vent the hydrogen carefully. Concentrate the solvent under vacuum.
-
Analysis: Determine conversion via
NMR (disappearance of ketone signal at ~3.5 ppm). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of beta-keto esters.. (Foundational method for Meldrum's acid route).
-
Noyori, R., et al. (2001).[5] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.[5] [Angewandte Chemie Int.[5] Ed., 40(1), 40-73]([Link]5] (Definitive guide on reducing beta-keto esters).
-
Sigma-Aldrich. (2023). Product Specification: Tert-Butyl 4-methyl-3-oxopentanoate (CAS 94250-54-1).[1]. (Source of physical data).[6][1][2][3][4][7][8]
-
Taber, D. F., et al. (1995). Enantioselective Synthesis of Beta-Keto Esters. [Journal of Organic Chemistry].[7] (Context on alkylation and derivatives).
-
BenchChem. (2024). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate Technical Data.. (Reference for the Alectinib intermediate derivative).
Sources
- 1. tert-Butyl 4-methyl-3-oxopentanoate | 94250-54-1 [sigmaaldrich.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
